![molecular formula C15H16N4O3 B5887647 N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide](/img/structure/B5887647.png)
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide
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Overview
Description
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, also known as EPH-32, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a hydrazine derivative that has been found to exhibit several interesting biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), which is involved in several cellular processes including cell proliferation and survival. N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to exhibit several interesting biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing cell cycle arrest and apoptosis. N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been found to reduce the production of pro-inflammatory cytokines in vitro, which may make it useful as an anti-inflammatory agent. Additionally, N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to inhibit the replication of certain viruses in vitro, which may make it useful as an antiviral agent.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to exhibit several interesting biochemical and physiological effects, which make it a promising compound for further study. However, one limitation of using N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide. One direction is to further investigate its potential use as an anticancer agent, particularly in vivo. Another direction is to investigate its potential use as an anti-inflammatory agent, particularly in animal models of inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide and to identify its molecular targets. Finally, the potential use of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide as an antiviral agent should be further investigated, particularly in animal models of viral infection.
Synthesis Methods
The synthesis method of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide involves the reaction of 4-ethoxybenzoylhydrazine with 3-pyridinecarboxylic acid chloride in the presence of a base. This results in the formation of N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide, which can be purified by recrystallization. The purity of the compound can be confirmed by using analytical techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been found to have several scientific research applications. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has also been studied for its potential use as an anti-inflammatory agent, as it has been found to reduce the production of pro-inflammatory cytokines in vitro. Additionally, N-(4-ethoxyphenyl)-2-(3-pyridinylcarbonyl)hydrazinecarboxamide has been studied for its potential use as an antiviral agent, as it has been found to inhibit the replication of certain viruses in vitro.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(pyridine-3-carbonylamino)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c1-2-22-13-7-5-12(6-8-13)17-15(21)19-18-14(20)11-4-3-9-16-10-11/h3-10H,2H2,1H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOPPFYSMGSNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49819019 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-ethoxyphenyl)-2-(pyridin-3-ylcarbonyl)hydrazinecarboxamide |
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